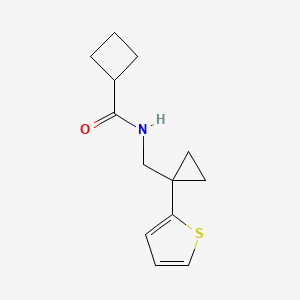

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-12(10-3-1-4-10)14-9-13(6-7-13)11-5-2-8-16-11/h2,5,8,10H,1,3-4,6-7,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFDMSFDERCPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide typically involves the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Thiophene Ring Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

Amide Bond Formation: The final step involves the formation of the amide bond between the cyclopropyl intermediate and the cyclobutanecarboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.

Reduction: The compound can undergo reduction reactions, particularly at the amide bond, to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group are believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. This can lead to various cellular responses, including inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Cyclopropane-Containing Analogs

Key Differences :

- Functional Groups : Narlaprevir includes a sulfonyl group and complex peptide-like substituents, while the target compound uses thiophene and cyclobutane carboxamide.

- Bioactivity : Narlaprevir is a clinically validated antiviral agent, but the target compound’s biological activity is unspecified in the evidence.

Thiophene-Containing Analogs

Thiophene derivatives are common in medicinal chemistry (e.g., antiepileptics, kinase inhibitors). However, the evidence lacks specific examples for comparison.

Cyclobutane Carboxamide Analogs

Cyclobutane rings are increasingly used in drug design (e.g., Paritaprevir).

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1211246-65-9, has garnered attention for its structural features that suggest possible interactions with various biological targets.

Molecular Characteristics

- Molecular Formula : C13H17NOS

- Molecular Weight : 235.3452 g/mol

- SMILES Notation : O=C(NC1CC1)C(C2=CC=CS2)C(C)C

Structural Features

The compound features a cyclobutane ring fused with a cyclopropyl group and a thiophene moiety, which may contribute to its pharmacological properties. The presence of the thiophene ring is particularly noteworthy as it is known to enhance the lipophilicity and bioavailability of compounds.

Research indicates that this compound may interact with various receptors and enzymes, potentially modulating biological pathways involved in disease processes. The specific mechanisms remain under investigation, but preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against resistant strains of bacteria.

- Anti-inflammatory Effects : The structural analogs have demonstrated inhibition of pro-inflammatory cytokines.

Pharmacological Studies

A review of available literature reveals several studies focusing on the biological activity of this compound.

| Study | Findings |

|---|---|

| In vitro antimicrobial study | Demonstrated significant inhibition against Gram-positive bacteria, indicating potential as an antibiotic candidate. |

| In vivo anti-inflammatory model | Showed reduction in edema and inflammatory markers in animal models, suggesting therapeutic potential in treating inflammatory diseases. |

| Cytotoxicity assays | Exhibited selective cytotoxicity against certain cancer cell lines, warranting further exploration for anticancer applications. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The compound was tested using the agar diffusion method and demonstrated notable inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was administered to mice subjected to induced inflammation. Results indicated a significant decrease in paw swelling and inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in treating inflammatory conditions.

Q & A

Q. Basic/Advanced

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the cyclopropane and thiophene moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting behavior and polymorphism, while Thermogravimetric Analysis (TGA) evaluates thermal stability under inert atmospheres .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How do computational methods aid in predicting reaction pathways and intermediates for this compound?

Advanced

Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as cyclopropane ring formation or amide coupling transition states. Tools like IRC (Intrinsic Reaction Coordinate) analysis map energy profiles, while molecular dynamics simulations predict solvent effects. ICReDD’s integrated approach combines these with experimental feedback to refine pathway predictions and identify kinetically favored intermediates .

What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Q. Advanced

- Iterative refinement : Use computational outliers (e.g., unobserved intermediates) to adjust solvent parameters or entropy corrections in simulations.

- In situ spectroscopy : Real-time monitoring (e.g., FTIR, Raman) validates predicted intermediates during reactions.

- Sensitivity analysis : Quantifies model robustness by varying input parameters (e.g., dielectric constant) to align theoretical and experimental outcomes .

What are the critical factors in designing a scalable synthesis protocol while maintaining stereochemical control?

Q. Advanced

- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclopropylation steps, minimizing side reactions.

- Chiral catalysts : Enantioselective catalysts (e.g., Ru-BINAP complexes) preserve stereochemistry during cyclopropane formation.

- Process Analytical Technology (PAT) : Monitors critical quality attributes (e.g., enantiomeric excess) in real-time for batch consistency .

How does the presence of the cyclopropane ring influence the compound's reactivity and stability under various conditions?

Basic

The cyclopropane ring’s high ring strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. Stability studies in DMSO or aqueous buffers reveal degradation pathways (e.g., retro-cyclopropanation). Thermal analysis (TGA) shows decomposition thresholds, guiding storage conditions (e.g., inert atmospheres below 150°C) .

What methodologies are employed to assess the compound's potential biological activity, considering its structural complexity?

Q. Advanced

- Molecular docking : Screens against target proteins (e.g., kinases) to predict binding affinity.

- In vitro assays : Dose-response studies in cell lines quantify IC values for cytotoxicity or enzyme inhibition.

- Metabolic stability testing : Liver microsome assays identify susceptibility to cytochrome P450-mediated degradation.

These methods are complemented by SAR (Structure-Activity Relationship) studies to correlate substituent effects (e.g., thiophene vs. furan analogs) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.